N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,5-dimethoxybenzamide
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Overview
Description
N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,5-dimethoxybenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a bromine atom, an ethyl group, and two methoxy groups attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,5-dimethoxybenzamide typically involves a multi-step process:
Formation of the Benzothiazole Core: The initial step involves the synthesis of the benzothiazole core. This can be achieved by reacting 2-aminothiophenol with an appropriate aldehyde under acidic conditions to form the benzothiazole ring.
Bromination: The next step is the bromination of the benzothiazole ring. This is usually carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane.
Formation of the Benzamide: The final step involves the coupling of the brominated and ethylated benzothiazole with 3,5-dimethoxybenzoic acid or its derivative under appropriate conditions to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,5-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
- N-[(2E)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,5-dimethoxybenzamide
- N-[(2E)-6-fluoro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,5-dimethoxybenzamide
- N-[(2E)-6-iodo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,5-dimethoxybenzamide
Uniqueness
N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,5-dimethoxybenzamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The combination of the bromine atom with the ethyl and methoxy groups may enhance its potential as a bioactive compound compared to its chloro, fluoro, and iodo analogs.
Properties
IUPAC Name |
N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3S/c1-4-21-15-6-5-12(19)9-16(15)25-18(21)20-17(22)11-7-13(23-2)10-14(8-11)24-3/h5-10H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDOQWFCRVEGPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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